molecular formula C17H16N2OS B14801026 (2E)-3-(4-methylphenyl)-N-(phenylcarbamothioyl)prop-2-enamide

(2E)-3-(4-methylphenyl)-N-(phenylcarbamothioyl)prop-2-enamide

Cat. No.: B14801026
M. Wt: 296.4 g/mol
InChI Key: UVYYWZXPQLQMRK-VAWYXSNFSA-N
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Description

N-(anilinocarbonothioyl)-3-(4-methylphenyl)acrylamide is an organic compound that belongs to the class of thioamides This compound is characterized by the presence of an anilinocarbonothioyl group attached to a 3-(4-methylphenyl)acrylamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(anilinocarbonothioyl)-3-(4-methylphenyl)acrylamide typically involves the reaction of aniline with carbon disulfide to form the anilinocarbonothioyl intermediate. This intermediate is then reacted with 3-(4-methylphenyl)acrylamide under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and may require the presence of catalysts or bases to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(anilinocarbonothioyl)-3-(4-methylphenyl)acrylamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anilinocarbonothioyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to various derivatives depending on the nucleophile employed .

Scientific Research Applications

N-(anilinocarbonothioyl)-3-(4-methylphenyl)acrylamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(anilinocarbonothioyl)-3-(4-methylphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound’s thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(anilinocarbonothioyl)-3-(4-methylphenyl)acrylamide is unique due to the combination of the anilinocarbonothioyl and 3-(4-methylphenyl)acrylamide moieties. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C17H16N2OS

Molecular Weight

296.4 g/mol

IUPAC Name

(E)-3-(4-methylphenyl)-N-(phenylcarbamothioyl)prop-2-enamide

InChI

InChI=1S/C17H16N2OS/c1-13-7-9-14(10-8-13)11-12-16(20)19-17(21)18-15-5-3-2-4-6-15/h2-12H,1H3,(H2,18,19,20,21)/b12-11+

InChI Key

UVYYWZXPQLQMRK-VAWYXSNFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=CC=C2

Origin of Product

United States

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